N-Benzyl-N-ethylpiperidin-4-amine hydrochloride
Overview
Description
N-Benzyl-N-ethylpiperidin-4-amine hydrochloride: is a chemical compound with the molecular formula C14H23ClN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-ethylpiperidin-4-amine hydrochloride typically involves the following steps:
Formation of N-Benzyl-N-ethylpiperidin-4-amine: This can be achieved by reacting N-ethylpiperidin-4-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Conversion to Hydrochloride Salt: The free base form of N-Benzyl-N-ethylpiperidin-4-amine is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step is typically performed in an aqueous solution.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-ethylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or ethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: N-Benzyl-N-ethylpiperidin-4-amine N-oxide.
Reduction: N-Benzyl-N-ethylpiperidin-4-amine reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Benzyl-N-ethylpiperidin-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to neurotransmitter release and receptor binding due to its structural similarity to certain neurotransmitters.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Benzylpiperidine: Similar structure but lacks the ethyl group.
N-Ethylpiperidine: Similar structure but lacks the benzyl group.
4-Benzylpiperidine: Similar structure but lacks the N-ethyl substitution.
Uniqueness: N-Benzyl-N-ethylpiperidin-4-amine hydrochloride is unique due to the presence of both benzyl and ethyl groups attached to the piperidine ring. This dual substitution imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-benzyl-N-ethylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;/h3-7,14-15H,2,8-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMIFIUKGTZYIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871112-87-7 | |
Record name | 4-Piperidinamine, N-ethyl-N-(phenylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871112-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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